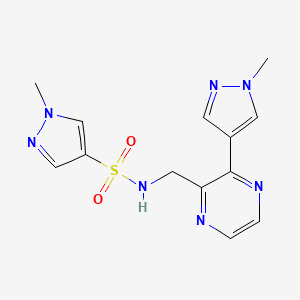

![molecular formula C17H11N5OS B2529522 3-(2-metilpirazolo[1,5-a]pirimidin-7-il)-4H-pirimido[2,1-b][1,3]benzotiazol-4-ona CAS No. 691868-70-9](/img/structure/B2529522.png)

3-(2-metilpirazolo[1,5-a]pirimidin-7-il)-4H-pirimido[2,1-b][1,3]benzotiazol-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

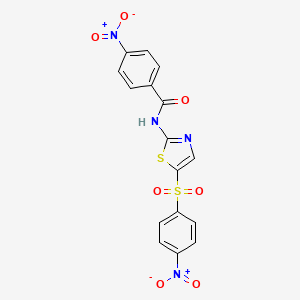

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a useful research compound. Its molecular formula is C17H11N5OS and its molecular weight is 333.37. The purity is usually 95%.

BenchChem offers high-quality 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Moléculas fluorescentes para estudiar procesos intracelulares

Este compuesto, siendo parte de la familia de las pirazolo[1,5-a]pirimidinas (PPs), ha sido identificado como un compuesto estratégico para aplicaciones ópticas . Posee características clave como una metodología sintética más simple y ecológica, así como propiedades fotofísicas ajustables . Estas propiedades lo convierten en una herramienta crucial para estudiar la dinámica de los procesos intracelulares .

Quimiosensores

Las propiedades fotofísicas significativas del compuesto lo convierten en un candidato potencial para su uso en quimiosensores . Sus heteroátomos (B, N, O o S) lo convierten en un posible agente quelante para iones .

Progreso de los materiales orgánicos

Las propiedades únicas del compuesto han llamado la atención en la ciencia de materiales . Se ha utilizado para estudiar el progreso de los materiales orgánicos .

Andamiaje antitumoral

El compuesto se ha utilizado como un andamiaje antitumoral . Ha demostrado un potencial significativo en la investigación contra el cáncer y la actividad inhibitoria enzimática .

Descubrimiento de fármacos

La gran versatilidad sintética del compuesto permite modificaciones estructurales en toda su periferia . Esto lo convierte en un andamiaje privilegiado para el diseño de bibliotecas combinatorias y el descubrimiento de fármacos .

Actividad inhibitoria

El compuesto ha mostrado una actividad inhibitoria significativa . Esta propiedad podría conducir a nuevos diseños racionales y eficientes de fármacos que llevan el núcleo de pirazolo[1,5-a]pirimidina .

Propiedades

IUPAC Name |

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5OS/c1-10-8-15-18-7-6-12(22(15)20-10)11-9-19-17-21(16(11)23)13-4-2-3-5-14(13)24-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFVQLLZNSDFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2529439.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2529440.png)

![N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2529441.png)

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B2529452.png)

![2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2529454.png)

![3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2529460.png)

![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)